3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid
Description
3-({[3-(Trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid (CAS: 690681-33-5; Mol. formula: C₁₁H₁₁F₃O₃S; Mol. weight: 304.26) is a fluorinated propanoic acid derivative featuring a sulfanyl (thioether) bridge connecting a 3-(trifluoromethoxy)benzyl group to the propanoic acid backbone (Fig. 1). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which may influence the compound’s acidity, solubility, and metabolic stability . This compound has been cataloged as a research chemical but is currently listed as discontinued in commercial inventories, suggesting challenges in synthesis or application .
Properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-2-8(6-9)7-18-5-4-10(15)16/h1-3,6H,4-5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMFWYFFYDXVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CSCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 3-(trifluoromethoxy)phenylboronic acid, is prepared through the reaction of 3-bromophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The trifluoromethoxyphenyl intermediate is then coupled with a suitable sulfanyl reagent, such as thiol, under basic conditions to form the desired sulfanyl intermediate.
Carboxylation: The final step involves the carboxylation of the sulfanyl intermediate using carbon dioxide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .
Typical Conditions :
-
Reagents : Methanol, ethanol, or other alcohols
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Catalysts : Sulfuric acid, HCl gas, or coupling agents like DCC (dicyclohexylcarbodiimide)
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Products : Methyl or ethyl esters (e.g., methyl 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoate)
Mechanistic Insight :
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety participates in nucleophilic substitution (S2) reactions, particularly with alkyl halides or other electrophiles .
Example Reaction :
-
Reagents : Alkyl halides (e.g., methyl iodide)
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Conditions : Polar aprotic solvents (DMF, DMSO), base (NaH or KCO)
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Product : Alkylated sulfides (e.g., 3-({[3-(trifluoromethoxy)phenyl]methyl}alkylsulfanyl)propanoic acid derivatives)
Key Observation :
The trifluoromethoxy group’s electron-withdrawing effect enhances the electrophilicity of adjacent sites, facilitating substitution at the sulfur atom .
Oxidation Reactions
The sulfanyl group can be oxidized to sulfoxide (-SO-) or sulfone (-SO-) states, altering electronic properties and biological activity .
| Oxidation State | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfoxide | HO, NaIO | Mild acidic conditions | 3-({[3-(Trifluoromethoxy)phenyl]methyl}sulfinyl)propanoic acid |
| Sulfone | mCPBA, KMnO | Strong oxidizing conditions | 3-({[3-(Trifluoromethoxy)phenyl]methyl}sulfonyl)propanoic acid |
Impact :
Sulfone derivatives exhibit increased polarity and potential for hydrogen bonding compared to the parent sulfide .
Decarboxylation Under Thermal or Basic Conditions
The propanoic acid group undergoes decarboxylation when heated or treated with strong bases, yielding CO and a hydrocarbon byproduct .
Conditions :
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Thermal : 150–200°C in inert atmosphere
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Basic : NaOH or KOH in aqueous or alcoholic media
Product :
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2-({[3-(Trifluoromethoxy)phenyl]methyl}sulfanyl)ethane
Electrophilic Aromatic Substitution (EAS)
The phenyl ring’s reactivity in EAS is governed by the trifluoromethoxy (-OCF) group, a meta-directing electron-withdrawing substituent.
Example Reaction : Nitration
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Reagents : HNO, HSO
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Product : Nitro-substituted derivatives at the meta position relative to -OCF
Limitation :
The sulfanyl group’s electron-donating nature may compete with -OCF, leading to mixed regioselectivity in poly-substitution reactions .
Interaction with Biological Targets
While not strictly a chemical reaction, the compound’s sulfanyl and trifluoromethoxy groups enable non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects) with enzymes or receptors. Patent literature highlights its utility in herbicidal formulations, where it inhibits protoporphyrinogen oxidase .
Scientific Research Applications
Comparison with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(3-Methyl-5-(trifluoromethoxy)phenyl)propionic acid | Methyl substitution on phenyl | Higher lipophilicity due to methyl addition |
| 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid | Benzyl thioether instead of methyl sulfide | Different electronic properties affecting reactivity |
| 4-(Trifluoromethoxy)benzoic acid | Lacks sulfanyl group | Simpler structure with different biological activity |
Medicinal Chemistry
The unique chemical properties of this compound make it a candidate for various therapeutic applications. Preliminary studies indicate that it may interact with specific biological targets, potentially leading to the development of new pharmaceuticals. Research is ongoing to elucidate these interactions fully.
Research has focused on the binding affinity of this compound with various receptors and enzymes, which is critical in understanding its potential therapeutic effects. The trifluoromethoxy group may enhance its interaction with biological molecules, making it a subject of interest in drug design.
Toxicological Studies
As part of its evaluation for medicinal use, toxicological studies are essential to assess the safety profile of this compound. Understanding its pharmacokinetics and potential side effects is crucial for its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl-Substituted Propanoic Acids
3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid
- Molecular Formula : C₁₀H₁₁FO₃S
- Molecular Weight : 230.25
- Key Features: Replaces the trifluoromethoxy group with a fluorine atom at the phenyl ring’s 3-position. The propanoic acid chain is modified with a hydroxyl (-OH) and methyl (-CH₃) group at C2.
- The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility compared to the target compound .
3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
- Molecular Formula : C₁₅H₁₈N₃O₄S
- Molecular Weight : 352.39
- Key Features : Incorporates a triazole ring linked to a 3,4-dimethoxyphenyl group via sulfanyl.
- Methoxy groups (-OCH₃) are moderately electron-withdrawing but less so than -OCF₃ .
Trifluoromethoxy- and Trifluoromethyl-Substituted Propanoic Acids
3-[4-(Trifluoromethyl)phenyl]propanoic acid
- Molecular Formula : C₁₀H₉F₃O₂
- Molecular Weight : 218.17
- Key Features : Lacks the sulfanyl bridge and benzyl group; the trifluoromethyl (-CF₃) group is directly attached to the phenyl ring.
- Implications: The absence of the sulfanyl group reduces molecular weight and hydrophobicity. ~3–4 for -OCF₃) .
3-(Trifluoromethoxy)hydrocinnamic Acid
- Synonyms: 3-(3-Trifluoromethoxyphenyl)propanoic acid
- Molecular Formula : C₁₀H₉F₃O₃
- Molecular Weight : 246.17
- Key Features : Directly substitutes -OCF₃ at the phenyl ring’s 3-position without a sulfanyl linkage.
- Implications: The shorter chain (propanoic acid vs.
Propanoic Acids with Alternative Sulfur-Containing Substituents
3-(Methylsulfonyl)propanoic Acid
- Molecular Formula : C₄H₈O₄S
- Molecular Weight : 152.17
- Key Features : Replaces the sulfanyl-benzyl group with a methylsulfonyl (-SO₂CH₃) substituent.
- Implications : The sulfonyl group is highly polar, increasing water solubility but reducing lipophilicity compared to the target compound .
Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propanoate
Structural and Functional Comparison Table
Research Implications and Gaps
- Acidity : The -OCF₃ group in the target compound likely confers a pKa closer to 3–4, making it less acidic than -CF₃ analogs but more acidic than methoxy (-OCH₃) derivatives.
- Synthetic Challenges : Discontinuation in commercial catalogs suggests synthetic complexity or instability .
Biological Activity
3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid, also known by its CAS number 1189749-86-7, is a synthetic organic compound notable for its unique trifluoromethoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, supported by various studies and data.
- Chemical Formula : C₁₁H₁₁F₃O₃S
- Molecular Weight : 280.27 g/mol
- IUPAC Name : 3-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid
- Appearance : Liquid
- Storage Temperature : Room Temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, research indicates that the presence of a trifluoromethyl substituent enhances the potency of certain compounds against various pathogens, including bacteria and fungi. In one study, derivatives with trifluoromethyl groups exhibited significant antichlamydial activity, suggesting that these modifications are critical for biological efficacy .
Table 1: Antimicrobial Efficacy of Trifluoromethyl Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Chlamydia spp. | 16 μg/mL | |
| Compound B | Staphylococcus aureus | 32 μg/mL | |
| This compound | E. coli | TBD | Current Study |
The mechanism by which trifluoromethylated compounds exert their biological effects often involves interactions at the molecular level with target proteins or enzymes. For example, studies have shown that these compounds can inhibit specific enzyme activities related to pathogen survival and replication. The trifluoromethoxy group is believed to enhance binding affinity through electronic effects that stabilize the interaction with target sites .
Case Study 1: Antichlamydial Activity
A study focused on the synthesis of compounds based on propanoic acid derivatives demonstrated that those containing a trifluoromethyl group significantly inhibited Chlamydia growth in vitro. The study utilized HEp-2 cells to assess the impact on chlamydial inclusion morphology and size, revealing that compounds with this substituent were more effective than their non-fluorinated analogs .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory properties of related compounds, where it was found that trifluoromethylated derivatives could modulate inflammatory pathways effectively. The compounds showed promise in reducing pro-inflammatory cytokine levels in cell cultures, indicating potential therapeutic applications in inflammatory diseases .
Safety and Toxicology
The safety profile of this compound is not fully established; however, related studies indicate that many trifluoromethyl-containing compounds exhibit low cytotoxicity at therapeutic concentrations. For instance, no significant cytotoxic effects were observed up to concentrations of 100 μM in various assays .
Q & A
Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
Q. How to validate computational predictions of its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
